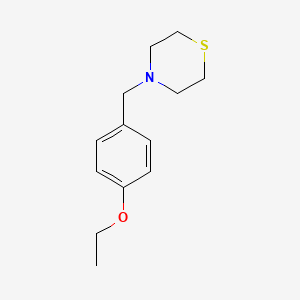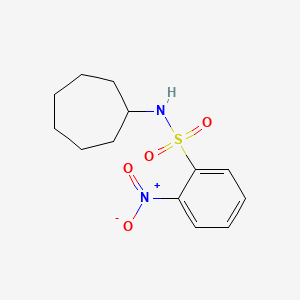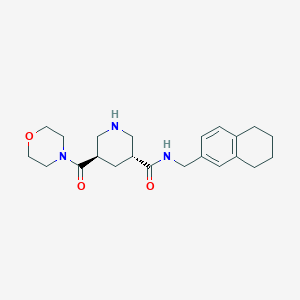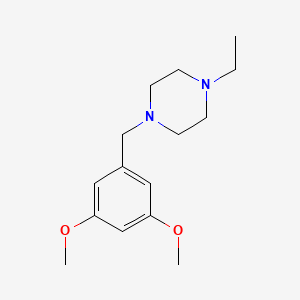
4-(4-ethoxybenzyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(4-ethoxybenzyl)thiomorpholine often involves multi-step chemical processes, starting from basic chemical structures to achieve the desired complexity and functionality. For example, Morie et al. (1994) demonstrated the preparation of enantiomers of mosapride, which, although structurally distinct, share similarities in the synthetic approach involving morpholine derivatives (Morie, Kato, Harada, Yoshida, & Matsumoto, 1994). Such processes typically involve key steps like optical resolution, amination, and the introduction of ethoxy groups to achieve the target molecular structure.
Molecular Structure Analysis
The molecular structure of compounds akin to 4-(4-ethoxybenzyl)thiomorpholine is characterized by spectroscopic and crystallographic analyses. Banu et al. (2013) detailed the spectroscopic and crystal structure analysis of a morpholinomethyl derivative, highlighting the importance of intermolecular interactions in the formation of supramolecular networks (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013). Such analyses are pivotal for understanding the three-dimensional arrangement of atoms within the molecule and the potential implications for its reactivity and properties.
Chemical Reactions and Properties
4-(4-Ethoxybenzyl)thiomorpholine and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, Hansch et al. (2008) discussed the use of thiomorpholines in sulfur ylide mediated asymmetric epoxidation of aldehydes, showcasing the compound's utility as a catalyst in organic synthesis (Hansch, Illa, McGarrigle, & Aggarwal, 2008). This illustrates the reactive nature of such compounds and their potential for creating highly specific chemical transformations.
Propiedades
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-15-13-5-3-12(4-6-13)11-14-7-9-16-10-8-14/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXYZFQJSPLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5643996.png)
![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5643997.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5644017.png)

![4-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5644029.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)


![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)
![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)


![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)